molecular formula C11H12ClN3O3 B1304159 3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride CAS No. 1396967-25-1

3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

Cat. No.: B1304159
CAS No.: 1396967-25-1
M. Wt: 269.68 g/mol
InChI Key: MOXWZYFMQXUVMA-UHFFFAOYSA-N
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Description

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H11N3O3·HCl. This compound features a quinazoline moiety, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of both hydroxyl and amino groups in its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of Hydroxy and Amino Groups: The quinazoline core is then functionalized by introducing hydroxyl and amino groups. This can be achieved through nucleophilic substitution reactions where appropriate reagents such as hydroxylamine and amines are used.

    Formation of Propanoic Acid Moiety: The final step involves the coupling of the functionalized quinazoline with a propanoic acid derivative. This can be done using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinazolinone derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: N-alkyl or N-acyl quinazoline derivatives.

Scientific Research Applications

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    DNA Intercalation: The quinazoline moiety can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(quinazolin-4-ylamino)acetic acid hydrochloride
  • 4-(quinazolin-4-ylamino)butanoic acid
  • 3-hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride

Uniqueness

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups enable diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery.

Properties

IUPAC Name

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXWZYFMQXUVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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